N-[(1-BENZYLPIPERIDIN-4-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-14-17(12-20-23-14)18(22)19-11-15-7-9-21(10-8-15)13-16-5-3-2-4-6-16/h2-6,12,15H,7-11,13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWGEXXUMYUAQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-BENZYLPIPERIDIN-4-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common route starts with the preparation of 1-benzylpiperidine, which is then reacted with various intermediates to form the final compound. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-BENZYLPIPERIDIN-4-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Synthesis Routes
The synthesis of this compound typically involves multiple steps starting from 1-benzylpiperidine. Common synthetic routes include:
- Preparation of Intermediates : The initial step involves the formation of various intermediates through reactions with different reagents.
- Final Coupling Reaction : The final product is obtained through coupling reactions under optimized conditions, often utilizing solvents like ethanol and catalysts to enhance yield.
Chemistry
In the field of chemistry, N-[(1-BENZYLPIPERIDIN-4-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has been studied for its potential effects on various biological systems. Research indicates that it may act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine. This mechanism positions it as a candidate for further investigation in neuropharmacology.
Medicine
This compound has been investigated for its therapeutic potential in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit specific enzymes involved in neurotransmitter breakdown highlights its promise as a multitarget drug.
Table 2: Potential Therapeutic Effects
| Condition | Mechanism of Action | References |
|---|---|---|
| Alzheimer's Disease | Enzyme inhibition (AChE inhibitors) | |
| Neurodegenerative Disorders | Monoamine release (dopamine/norepinephrine) |
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties enable innovations in various sectors including pharmaceuticals and materials science.
Case Study 1: Neuroprotective Properties
A study conducted on the neuroprotective properties of this compound demonstrated significant antioxidant activity alongside cholinergic effects. The findings suggest that this compound could be developed into a therapeutic agent for neurodegenerative diseases.
Case Study 2: Synthesis Optimization
Research focusing on optimizing the synthesis routes for this compound has revealed that specific reaction conditions can significantly enhance yield and purity. Techniques such as crystallization and chromatography were highlighted as effective purification methods.
Mechanism of Action
The mechanism of action of N-[(1-BENZYLPIPERIDIN-4-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This selectivity is crucial for its potential therapeutic effects, particularly in neurological applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with other 1,2-oxazole-4-carboxamide derivatives, such as 3-(2-chloro-6-fluorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide (CAS: 895685-05-9). Below is a systematic comparison:
Table 1: Structural and Physicochemical Comparison
Structural Analysis:
Core Heterocycle: Both compounds retain the 1,2-oxazole scaffold, which is known for metabolic stability and hydrogen-bonding capacity.
Substituent Diversity: The target compound incorporates a benzylpiperidinylmethyl group, which enhances lipophilicity and may facilitate blood-brain barrier penetration. The comparator compound (CAS: 895685-05-9) features a 3,4-dimethoxybenzyl group and a 2-chloro-6-fluorophenyl substituent.
Physicochemical Properties :
- The comparator’s predicted pKa (~13.08) suggests a weakly basic nitrogen environment, likely from the piperidine or benzylamine moiety. The absence of analogous data for the target compound limits further analysis.
- The higher predicted boiling point (540°C) of the comparator reflects its larger molar mass and halogenated/alkoxy substituents .
Functional Implications:
- The 3,4-dimethoxybenzyl group in the comparator may engage in π-π stacking with aromatic residues in target proteins, whereas the benzylpiperidinylmethyl group in the target compound could induce conformational flexibility or modulate solubility.
- The 2-chloro-6-fluorophenyl substituent in the comparator introduces steric and electronic effects that might influence binding selectivity compared to the unsubstituted benzyl group in the target molecule.
Notes
Evidence Limitations: The provided sources lack data on the target compound’s synthesis, bioactivity, or exact physicochemical properties.
Methodological Gaps: No pharmacological or crystallographic data (e.g., SHELX-refined structures) are available for the target compound, precluding mechanistic insights .
Recommendations : Further studies should prioritize synthesizing the target compound and profiling its biological activity against relevant targets (e.g., kinases, GPCRs) to enable a comprehensive comparison.
Biological Activity
N-[(1-BENZYLPIPERIDIN-4-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of 313.39 g/mol. The unique structure allows it to interact selectively with various biological targets, making it a candidate for further exploration in pharmacology.
This compound primarily acts as a monoamine releasing agent , selectively influencing the release of neurotransmitters such as dopamine and norepinephrine while exhibiting minimal effects on serotonin levels. This selectivity is crucial for its potential use in treating neurodegenerative diseases like Alzheimer's disease.
In Vitro Studies
Recent studies have demonstrated that derivatives of benzylpiperidine exhibit promising activity against key enzymes involved in neurodegeneration. For example, compounds derived from similar structures have shown moderate to excellent inhibition against human acetylcholinesterase (hAChE), butyrylcholinesterase (hBChE), and beta-secretase-1 (hBACE-1) . These enzymes are critical in the pathology of Alzheimer's disease, making the compound a candidate for further investigation.
Case Studies
- Alzheimer's Disease Research : A study evaluated multitargeted hybrids of N-benzylpiperidine against Alzheimer's disease. Compounds showed balanced inhibitory profiles against hAChE and hBACE-1, with favorable blood-brain barrier permeability and no neurotoxic effects on SH-SY5Y neuroblastoma cells .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of similar compounds, highlighting their ability to disassemble amyloid-beta (Aβ) aggregation, which is a hallmark of Alzheimer's pathology .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound in comparison with other piperidine derivatives:
| Compound Name | Mechanism of Action | Applications |
|---|---|---|
| Donepezil | AChE inhibitor | Alzheimer's treatment |
| Rivastigmine | Cholinesterase inhibitor | Alzheimer's treatment |
| Galantamine | AChE inhibitor | Alzheimer's treatment |
| N-[...]-5-Methyl-Oxazole | Monoamine releasing agent | Potential neurodegenerative therapy |
This table illustrates that while other compounds primarily focus on inhibiting cholinesterases, this compound may offer a novel approach by modulating monoamine levels.
Future Directions
The ongoing research into this compound suggests its potential as a therapeutic agent in treating neurodegenerative diseases. Future studies should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies : To further elucidate its interaction with neurotransmitter systems.
- Clinical Trials : To assess its therapeutic potential in human subjects.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step routes, starting with the preparation of the oxazole-4-carboxamide core followed by coupling with the 1-benzylpiperidin-4-ylmethyl moiety. Key steps include:
- Amide bond formation : Use coupling reagents like EDCl/HOBt or DCC for condensation between the oxazole carboxylic acid and the amine intermediate.
- Piperidine functionalization : Introduce the benzyl group via reductive amination or alkylation of the piperidine ring.
- Purification : Chromatographic techniques (e.g., flash column chromatography) are critical for isolating intermediates and the final compound.
Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products, as seen in analogous oxazole-carboxamide syntheses .
Basic: How is the structural identity of this compound validated in academic research?
Methodological Answer:
Structural confirmation requires:
- Spectroscopic analysis :
- NMR : and NMR to verify proton environments and carbon backbone.
- HRMS : High-resolution mass spectrometry for molecular formula confirmation.
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using programs like SHELXL ) resolves stereochemistry and packing motifs.
- Comparative data : Match spectral profiles with structurally related oxazole derivatives (e.g., N-(3,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide) .
Basic: What in vitro assays are used to evaluate its biological activity?
Methodological Answer:
Initial screening often includes:
- Cytotoxicity assays : MTT or CellTiter-Glo® against cancer cell lines (e.g., breast, lung) to assess IC values.
- Target-based assays :
- Kinase inhibition : ELISA-based detection of AKT pathway modulation, referencing methods from studies on analogous AKT-targeting oxazoles .
- Receptor binding : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with immunomodulatory targets .
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to confirm mechanistic pathways .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Contradictions (e.g., varying IC values or conflicting target affinities) require:
- Orthogonal validation : Use multiple assay formats (e.g., SPR vs. enzymatic activity assays) to confirm target engagement.
- Cell line authentication : Ensure consistency in cancer cell models (e.g., ATCC-certified lines) to rule out genetic drift.
- Pharmacokinetic profiling : Assess compound stability in assay media (e.g., serum protein binding) to explain potency discrepancies.
For example, AKT inhibition data from N-(5-bromo-2,4-difluorophenyl) oxazole analogs showed variability due to differences in cellular ATP levels .
Advanced: What strategies optimize selectivity for target proteins over off-target kinases?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Systematic modification of the benzylpiperidine or oxazole substituents to enhance binding pocket complementarity.
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with kinase active sites and guide synthetic modifications.
- Selectivity screening : Profiling against kinase panels (e.g., KinomeScan) to identify off-target effects.
Analogous compounds (e.g., N-[4-(diethylamino)phenyl] derivatives) achieved selectivity by introducing bulky substituents that sterically hinder off-target binding .
Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Methodological Answer:
- Crystal growth : Low solubility in common solvents necessitates trial of mixed-solvent systems (e.g., DMSO/water) or vapor diffusion techniques.
- Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement to handle twinning or disorder in the benzylpiperidine group .
- Data quality : High-resolution synchrotron data (≤1.0 Å) is preferred for resolving flexible side chains.
For example, SHELX software was critical in resolving disorder in similar piperidine-containing structures .
Advanced: How do researchers analyze structure-activity relationships (SAR) for this compound’s analogs?
Methodological Answer:
- Core modifications : Compare bioactivity of oxazole vs. isoxazole or thiazole cores to assess heterocycle specificity.
- Substituent effects : Test halogenated (e.g., -F, -Cl) or electron-donating groups (e.g., -OCH) on the benzylpiperidine ring for potency trends.
- 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic properties with activity.
Data from N-(3,4-difluorophenyl) oxazoles demonstrated that fluorination enhances metabolic stability but may reduce cell permeability .
Advanced: What experimental approaches validate the compound’s mechanism of action in vivo?
Methodological Answer:
- Xenograft models : Subcutaneous tumor implants in rodents, with pharmacokinetic monitoring to correlate plasma levels with efficacy.
- Biomarker analysis : Immunohistochemistry (IHC) for phosphorylated AKT or caspase-3 cleavage in tumor tissues.
- Knockout/knockdown studies : CRISPR/Cas9-mediated deletion of putative targets (e.g., AKT isoforms) to confirm pathway specificity.
Analogous studies on AKT inhibitors required multiplexed LC-MS/MS to quantify pathway metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
